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molecular formula C18H18N2O4S B1335404 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea CAS No. 25508-20-7

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

Cat. No. B1335404
M. Wt: 358.4 g/mol
InChI Key: CGAMNSKIHXUDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869734

Procedure details

Benzylchloroformate (161 mL, 1075 mmol, Aldrich, 95%) was added slowly through an addition funnel at room temperature with vigorous stirring to a solution of the sulfate salt of 2-methyl-2-thiopseudourea (74.6 g, 525 mmol) in 1N sodium hydroxide solution (1050 mL, 1050 mmol) in a 5 L three-necked round bottom flask, equipped with a 250 mL addition funnel. After the addition, stirring was continued and the reaction was monitored by TLC. The reaction was finished in ca. 20 hours. After all mono-CBZ (benzyloxy carbonyl) intermediate disappeared, the reaction mixture was transferred to a 4 L separatory funnel. The aqueous layer was separated and extracted with hexanes (1.28 L). The extracts were combined with the methylene chloride layer. The combined organic layer was washed with 553 mL of NaH2PO4 (5.7%, 533 mL, wash pH ~5) and brine (2×533 mL). It was dried over sodium sulfate, filtered and concentrated on a rotovap. The resulting residual oil was dried on a high vacuum pump to a constant weight. The remaining benzyl chloroformate, benzyl chloride and possibly benzyl alcohol were further removed by a lyophilizer. The resulting thick oil crystallized on standing in about six hours. The solid was broken up and the drying was continued to a constant weight in two days. The crude title compound thus obtained (182 g, 97% yield), was pure enough by 1H NMR and TLC to be used for the next reaction without any further purification.
Quantity
161 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Quantity
1050 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:12][S:13][C:14](=[NH:16])[NH2:15].[OH-:17].[Na+]>>[CH2:1]([O:8][C:9]([NH:16][C:14](=[N:15][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:17])[S:13][CH3:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
161 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Two
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
74.6 g
Type
reactant
Smiles
CSC(N)=N
Name
Quantity
1050 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 250 mL addition funnel
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a 4 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (1.28 L)
WASH
Type
WASH
Details
The combined organic layer was washed with 553 mL of NaH2PO4 (5.7%, 533 mL, wash pH ~5) and brine (2×533 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
The resulting residual oil was dried on a high vacuum pump to a constant weight
CUSTOM
Type
CUSTOM
Details
The remaining benzyl chloroformate, benzyl chloride and possibly benzyl alcohol were further removed by a lyophilizer
CUSTOM
Type
CUSTOM
Details
The resulting thick oil crystallized
WAIT
Type
WAIT
Details
on standing in about six hours
Duration
6 h
WAIT
Type
WAIT
Details
the drying was continued to a constant weight in two days
Duration
2 d

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(SC)=NC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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